molecular formula C18H23P B098046 Hexyldiphenylphosphine CAS No. 18298-00-5

Hexyldiphenylphosphine

Cat. No. B098046
M. Wt: 270.3 g/mol
InChI Key: WHNGQRQJGDUZPJ-UHFFFAOYSA-N
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Patent
US04618720

Procedure details

Distilled di-n-butyl ether (2500 ml) and solid sodium metal (230 g, 10.0 moles) were placed in a 22 L round bottom flask. The flask was equipped as in the above Comparative Example C-1. The solution of the sodium phosphide salt was made by carefully adding diphenylphosphinous chloride (1100 g, 5.0 moles) to the refluxing solvent-sodium slurry as described in the previous example. Stirring and reflux was continued for 2 hours after addition of the diphenylphosphinous chloride was complete. The reaction mixture was cooled with further stirring to about 45° C. n-Hexyl chloride (603 g, 5 moles) was added over a 30 minute period. Stirring was continued for 30 minutes after this addition was complete. Water (2500 ml) was added with stirring and the inorganic salts dissolved. Stirring was stopped and the lower water layer drained off and discarded. The upper organic layer was concentrated under vacuum giving crude n-hexyldiphenylphosphine (1190 g) of about 87 percent yield based on diphenylphosphinous chloride. This material was found to be about 20 percent n-hexyldiphenylphosphine oxide by GLC analysis.
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1100 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent-sodium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
603 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
2500 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(OCCCC)CCC.[Na].[Na+].[Na+].[Na+].[P-3].[C:15]1([P:21](Cl)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:29](Cl)[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>O>[CH2:29]([P:21]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:2.3.4.5,^1:9|

Inputs

Step One
Name
Quantity
2500 mL
Type
reactant
Smiles
C(CCC)OCCCC
Name
Quantity
230 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Na+].[Na+].[P-3]
Step Three
Name
Quantity
1100 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl
Step Four
Name
solvent-sodium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl
Step Six
Name
Quantity
603 g
Type
reactant
Smiles
C(CCCCC)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
2500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a 22 L round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
was added over a 30 minute period
Duration
30 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after this addition
STIRRING
Type
STIRRING
Details
with stirring
DISSOLUTION
Type
DISSOLUTION
Details
the inorganic salts dissolved
STIRRING
Type
STIRRING
Details
Stirring
CONCENTRATION
Type
CONCENTRATION
Details
The upper organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCC)P(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1190 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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